molecular formula C8H6BrNO3 B13001251 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one

5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one

Cat. No.: B13001251
M. Wt: 244.04 g/mol
InChI Key: JVAVHRFTIAMECM-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound with a molecular formula of C8H6BrNO3. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one typically involves the bromination of 6-methoxybenzo[d]oxazol-2(3H)-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 5-amino-6-methoxybenzo[d]oxazol-2(3H)-one or 5-thio-6-methoxybenzo[d]oxazol-2(3H)-one.

    Oxidation Products: Oxidized derivatives like this compound oxides.

    Reduction Products: Reduced forms like 6-methoxybenzo[d]oxazol-2(3H)-one.

Scientific Research Applications

5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromobenzo[d]oxazol-2-amine: Another brominated benzoxazole derivative with similar chemical properties.

    6-Methoxybenzo[d]oxazol-2(3H)-one: The non-brominated parent compound.

    5-Methylbenzo[d]oxazol-2-amine: A methylated analog with different biological activities.

Uniqueness

5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for selective interactions with molecular targets and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

5-bromo-6-methoxy-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H6BrNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11)

InChI Key

JVAVHRFTIAMECM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)OC(=O)N2)Br

Origin of Product

United States

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